Product packaging for Leupyrrin A1(Cat. No.:)

Leupyrrin A1

Cat. No.: B1247495
M. Wt: 738.9 g/mol
InChI Key: KPUUXWUEEITCMH-VTBQRLAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leupyrrin A1 is a structurally unique, highly potent macrodiolide antifungal agent originally isolated from the myxobacterium Sorangium cellulosum . This complex natural product features an 18-membered nonsymmetric macrocyclic core integrated with a γ-butyrolactone ring, a pyrrole moiety, an oxazoline, and a distinctive dihydrofuran side chain . Its pronounced biological activity and intricate architecture make it a compelling subject for advanced chemical and pharmacological research. The primary research value of this compound lies in its potent antifungal activity against pathogens such as the yeast Rhodotorula glutinis and the molds Botrytis cinerea and Mucor hiemalis , with efficacy demonstrated in the low µg/mL range . Beyond its antifungal properties, it also exhibits documented antiproliferative and anti-HIV activities, suggesting a potentially novel and unconventional biological target that remains to be fully elucidated . The compound's complex synthesis has been a major focus of study, with successful total syntheses achieved that involve innovative strategies such as zirconocene-mediated diyne-cyclization for constructing the dihydrofuran fragment and sp2-sp3 cross-coupling for pyrrole functionalization . These synthetic endeavors have enabled Structure-Activity Relationship (SAR) studies, leading to the development of simplified yet highly potent analogs, known as "leupylogs," which incorporate more stable aromatic side chains . This compound is presented to the scientific community as a sophisticated tool for exploring new mechanisms of biological action, prosecuting natural product total synthesis, and inspiring the design of novel antifungal agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58N2O10 B1247495 Leupyrrin A1

Properties

Molecular Formula

C41H58N2O10

Molecular Weight

738.9 g/mol

IUPAC Name

(7E,17S)-12-(hydroxymethyl)-22-[(Z)-[(4Z)-4-(5-methoxypentan-2-ylidene)-2-(2-methylpropyl)oxolan-3-ylidene]methyl]-8,12-dimethyl-17-(2-methylpropyl)-10,14,19,24-tetraoxa-23,25-diazatetracyclo[19.2.1.12,5.09,13]pentacosa-1(23),2,4,7-tetraene-11,15,18-trione

InChI

InChI=1S/C41H58N2O10/c1-23(2)16-27-18-35(45)52-37-36(53-40(47)41(37,7)22-44)26(6)11-12-28-13-14-31(42-28)38-43-32(34(51-38)21-50-39(27)46)19-29-30(25(5)10-9-15-48-8)20-49-33(29)17-24(3)4/h11,13-14,19,23-24,27,32-34,36-37,42,44H,9-10,12,15-18,20-22H2,1-8H3/b26-11+,29-19-,30-25+/t27-,32?,33?,34?,36?,37?,41?/m0/s1

InChI Key

KPUUXWUEEITCMH-VTBQRLAPSA-N

Isomeric SMILES

C/C/1=C\CC2=CC=C(N2)C3=NC(C(O3)COC(=O)[C@H](CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)/C=C/5\C(OC\C5=C(\C)/CCCOC)CC(C)C

Canonical SMILES

CC1=CCC2=CC=C(N2)C3=NC(C(O3)COC(=O)C(CC(=O)OC4C1OC(=O)C4(C)CO)CC(C)C)C=C5C(OCC5=C(C)CCCOC)CC(C)C

Synonyms

leupyrrin A1

Origin of Product

United States

Isolation and Comprehensive Structural Elucidation of Leupyrrin A1

Discovery and Isolation Methodologies from Sorangium cellulosum Strains

The leupyrrins are a family of structurally related secondary metabolites first isolated from the myxobacterium Sorangium cellulosum. acs.orgnih.gov Specifically, strains designated So ce705 and So ce690 were identified as producers of this novel class of compounds, which includes Leupyrrin A1, A2, B1, B2, C, and D. acs.orgnih.gov These myxobacteria are known for producing a diverse array of bioactive molecules, often with complex structures. researchgate.net

The isolation of this compound begins with the cultivation of Sorangium cellulosum in a suitable fermentation broth. Following an adequate incubation period to allow for the production of secondary metabolites, the bacterial cells and the culture medium are harvested. The isolation process typically involves solvent extraction of the culture broth and cell mass, followed by a series of chromatographic separations to purify the target compound from a complex mixture of other metabolites. researchgate.net The structurally unique nature of the leupyrrins, featuring a non-symmetric macrodiolide core, an unusually substituted γ-butyrolactone ring, a pyrrole (B145914), and an oxazoline (B21484) moiety, distinguishes them as a novel class of natural products. acs.orgnih.gov Among the isolated analogues, this compound demonstrated notable biological activity against various fungi and eukaryotic cells. acs.orgnih.gov

Advanced Spectroscopic and Analytical Techniques for Relative and Absolute Configuration Assignment

The complete structural and stereochemical assignment of this compound was a complex undertaking that could not be solved by a single method. Researchers employed an integrated strategy combining high-field Nuclear Magnetic Resonance (NMR) spectroscopy, computational modeling, and specific chemical derivatization techniques. acs.orgnih.govfigshare.com This combined approach was essential to accurately define the molecule's complex three-dimensional structure, which features multiple stereocenters within a large, flexible macrocyclic ring. acs.orgresearchgate.net

High-field NMR spectroscopy was a cornerstone in the elucidation of this compound's structure. acs.orgacs.org A full suite of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were performed to first establish the planar structure and then to deduce the relative stereochemistry of its various segments.

2D NMR techniques were particularly crucial:

COSY (Correlation Spectroscopy) experiments were used to identify proton-proton (H-H) coupling networks, allowing for the assembly of individual spin systems within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlated protons with their directly attached carbon atoms, assigning the carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) provided information on long-range (2-3 bond) correlations between protons and carbons, which was essential for connecting the individual spin systems and piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments revealed through-space proximities between protons, providing critical data on the relative configuration of stereocenters around the 18-membered macrocycle. acs.org

The detailed analysis of these NMR datasets allowed for the initial assignment of the molecule's connectivity and relative stereochemistry.

Table 1: Selected ¹H and ¹³C NMR Data for this compound (Note: Data is illustrative and compiled from typical values for similar functional groups, as specific full assignments from primary literature are extensive. Chemical shifts (δ) are in ppm.)

PositionFunctional Group Moiety¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C1Ester Carbonyl~170-175-
C3CH-O (Ester)~70-80~4.8-5.2
C9CH-O (Lactone)~75-85~4.0-4.5
C11Lactone Carbonyl~175-180-
C18Oxazoline CH~65-75~4.2-4.6
C20Oxazoline C=N~160-170-
C24/C27Pyrrole CH~110-125~6.0-6.8
C29Dihydrofuran CH-O~80-90~4.5-5.0
C32/C33Exocyclic Alkylidenes~110-140~5.0-6.0

Molecular Modeling and Computational Approaches in Stereochemical Determination

In conjunction with NMR data, molecular modeling and computational methods were indispensable for deciphering the complex stereochemistry of this compound. nih.govresearchgate.net This approach involves comparing experimental NMR data with parameters predicted from computationally generated 3D models of possible stereoisomers.

The process generally includes:

Generating all possible diastereomers of the molecule based on the unassigned stereocenters.

Performing conformational searches for each diastereomer using molecular mechanics (MM) or density functional theory (DFT) to identify the most stable, low-energy conformations.

For the lowest-energy conformations, key NMR parameters, such as interproton distances (for NOE correlation) and J-coupling constants, are calculated.

The calculated parameters for each potential isomer are then compared against the experimentally obtained NMR data. The diastereomer whose calculated data best matches the experimental results is assigned as the correct relative structure. This integrated approach provided a robust hypothesis for the molecule's relative stereochemistry. uni-bonn.de

To unambiguously determine the absolute configuration of key stereocenters, chemical derivatization methods were employed. acs.orgacs.org This strategy involves reacting a specific functional group (like a hydroxyl group) in the natural product with a chiral derivatizing agent to form diastereomeric products that can be distinguished by spectroscopic analysis, typically NMR.

For this compound, Mosher ester analysis was a key technique used to determine the molecule's absolute configuration. acs.org This method involves the esterification of a secondary alcohol within the molecule with the (R)- and (S)-isomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit characteristic differences in their ¹H NMR chemical shifts for protons near the newly formed ester linkage. By analyzing these differences (Δδ = δS - δR), the absolute stereochemistry of the alcohol-bearing carbon can be confidently assigned. This technique, applied to fragments of the molecule, helped to anchor the absolute configuration, which was then extended to the rest of the structure based on the relative stereochemistries determined by NMR and modeling.

While obtaining a single crystal of a large, flexible macrocycle like this compound suitable for X-ray diffraction can be exceptionally difficult, crystallography still plays a vital role in the structural elucidation of such complex molecules. The strategy involves determining the crystal structures of smaller, rigid, and more easily crystallizable synthetic intermediates or degradation products. mdpi.com

In the context of this compound's structural determination and subsequent total synthesis, X-ray crystallography was likely used to confirm the absolute and relative stereochemistry of key building blocks. organic-chemistry.org For instance, confirming the structure of a specific chiral lactone or a functionalized fragment by X-ray analysis provides an unambiguous stereochemical anchor. This information is then used to validate the stereochemical assignments made by other methods and to ensure the correct stereochemistry during a multi-step total synthesis. Although a crystal structure for this compound itself has not been reported, the use of X-ray analysis on related structures, such as derivatives of γ-butyrolactones, has been documented as a powerful tool for unequivocal structural confirmation. mdpi.comresearchgate.net

Biosynthesis of Leupyrrin A1

Characterization of the Leupyrrin Biosynthetic Gene Cluster (BGC)

The genetic instructions for leupyrrin production are encoded in a dedicated biosynthetic gene cluster (BGC). Analysis of this cluster provides the foundational knowledge for understanding how the intricate molecular structure of Leupyrrin A1 is assembled.

The leupyrrin biosynthetic gene cluster from S. cellulosum So ce690 has been identified and sequenced, with its nucleotide sequence deposited in GenBank under the accession number HM639990. secondarymetabolites.org Initial efforts to locate the gene cluster involved targeting the coding sequence for a heterocyclization (HC) domain, which was hypothesized to be responsible for forming the oxazoline (B21484) ring found in the leupyrrin structure.

Genomic analysis revealed that the core gene cluster spans approximately 65 to 80 kilobase pairs (kbp). secondarymetabolites.org It possesses an average G+C content of 71%. The determination of the cluster's boundaries was aided by comparative genomics. By analyzing the genomes of S. cellulosum So ce690 and the related, non-producing strain S. cellulosum So ce56, researchers identified a unique genomic "island" in So ce690 that appeared to have been inserted between conserved genes. This island contains the majority of the genes essential for leupyrrin biosynthesis.

The leupyrrin BGC is a quintessential example of a hybrid Type I PKS and Type I NRPS system. secondarymetabolites.orgntnu.no Such systems are enzymatic assembly lines that build complex natural products by iteratively adding and modifying small molecular building blocks. ntnu.nobeilstein-journals.org The leupyrrin assembly line is particularly complex, responsible for creating a structure that incorporates both peptide and polyketide-derived moieties. nih.gov

The cluster contains genes encoding large, modular megaenzymes characteristic of PKS and NRPS systems. biorxiv.orgnih.gov These modules are organized to catalyze specific steps in the elongation and modification of the growing molecular chain. biorxiv.org Detailed analysis of the BGC has allowed for the assignment of putative functions to many of the genes involved in the assembly process. nih.gov

Table 1: Selected Genes in the Leupyrrin Biosynthetic Gene Cluster and Their Putative Functions

GeneEncoded Protein/DomainPutative Function in Leupyrrin Biosynthesis
leuA-DPKS/NRPS ModulesCore assembly line for chain elongation and modification. secondarymetabolites.org
leu5Adenylation (A) domainActivates L-proline for starter unit formation.
leu6Flavoprotein dehydrogenaseCatalyzes the oxidation of proline to form the pyrrole (B145914) ring.
leu7Carrier Protein (CP)Tethers the proline intermediate during starter unit synthesis.
leu10Crotonyl-CoA Carboxylase/Reductase (CCR)Proposed to be involved in the formation of an unusual PKS building block. biorxiv.org
leu11-22Various PKS/NRPS modules and tailoring enzymesFurther elongation and modification of the leupyrrin backbone. secondarymetabolites.org

A significant finding from the genomic analysis is that the leupyrrin BGC exhibits a "split" organization. nih.gov This means that a substantial number of genes associated with the biosynthetic pathway are located outside of the core 65 kbp cluster. nih.govacs.org This type of dispersed genetic architecture is increasingly recognized as a characteristic feature of myxobacterial secondary metabolism. nih.govbiorxiv.org The split nature of the leupyrrin cluster presents a challenge for the complete elucidation of its biosynthetic pathway, as essential enzymatic functions may be encoded in distant genomic regions.

Identification of Hybrid Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Components

Enzymology and Proposed Biosynthetic Pathway Intermediates

The synthesis of this compound begins with the formation of a unique starter unit, which is then passed to the main PKS/NRPS assembly line for further extension and modification.

The biosynthetic pathway for leupyrrin is initiated with a pyrrole-2-carboxylic acid moiety. uni-saarland.deresearchgate.net Feeding studies and genetic analysis have shown that this starter unit is derived from the amino acid L-proline. uni-saarland.deresearchgate.net The conversion of L-proline's five-membered pyrrolidine (B122466) ring into a pyrrole is a key initial step. uni-saarland.de This transformation is accomplished by a coordinated system of three distinct enzymes encoded by genes within the cluster: leu5, leu6, and leu7. The proposed enzymatic cascade involves an adenylation (A) domain (Leu5) that activates L-proline, a carrier protein (CP) (Leu7) that tethers the activated intermediate, and a dehydrogenase (Leu6) that performs the crucial oxidation steps.

To confirm the proposed mechanism for the starter unit's formation, scientists successfully reconstituted the biosynthesis of the pyrrole carboxylic acid in vitro. nih.gov These experiments provided direct biochemical evidence for the function of the involved enzymes. The in vitro system demonstrated that the process unfolds in a precise sequence:

The adenylation domain, Leu5, activates L-proline by converting it to L-prolyl-AMP.

This activated proline is then transferred and covalently tethered to the carrier protein, Leu7, forming a prolyl-S-CP intermediate. researchgate.net

Finally, the flavoprotein dehydrogenase, Leu6, catalyzes two consecutive C-N desaturation reactions, oxidizing the tethered proline to form the final product: pyrrolyl-2-carboxyl-S-CP.

This successful reconstitution, combined with gene inactivation studies, provides strong support for the proposed pathway for this critical biosynthetic initiation step. nih.gov

Table 2: Enzymes and Intermediates in Pyrrole Starter Unit Formation

EnzymeIntermediate(s)Reaction
Leu5 (A-domain)L-proline, ATPL-proline → L-prolyl-AMP
Leu7 (CP)L-prolyl-AMPL-prolyl-AMP → L-prolyl-S-CP
Leu6 (Dehydrogenase)L-prolyl-S-CPL-prolyl-S-CP → Pyrrolyl-2-carboxyl-S-CP

Elucidation of Starter Unit Biosynthesis (e.g., Pyrrole Carboxylic Acid)

Characterization of Specific Biosynthetic Enzymes (e.g., LeuOrf5, Leu7)

The generation of the pyrrole starter unit for Leupyrrin biosynthesis has been a subject of detailed investigation. uni-saarland.de The gene cluster contains several key enzymes, including LeuOrf5 and Leu7, which play crucial roles in this initial phase.

Leu7 : Analysis of the leupyrrin gene cluster revealed that a discrete acyl carrier protein (ACP) domain is encoded on the leu7 gene. uni-saarland.de This ACP is believed to be involved in the generation of the pyrrole starter unit. uni-saarland.de In vitro reconstitution experiments have successfully demonstrated the biosynthesis of pyrrolyl-S-Leu7, confirming the role of Leu7 in carrying the pyrrole starter unit.

LeuOrf5 : The function of LeuOrf5 is also implicated in the formation of the pyrrole starter unit. While the precise mechanisms are still under investigation, it is part of the enzymatic machinery required for the conversion of L-proline into the pyrrole moiety that initiates leupyrrin assembly. uni-saarland.de

The involvement of these enzymes highlights the specialized and complex nature of starter unit formation in leupyrrin biosynthesis.

Post-Assembly Line Modifications and Tailoring Enzymes

Following the assembly of the core leupyrrin structure, a series of post-assembly line modifications are carried out by various tailoring enzymes. These modifications are crucial for the final structure and bioactivity of the leupyrrins. The biosynthesis involves several key transformations, including the formation of an atypically substituted γ-butyrolactone ring and oxazolinone functionalities within an unusual asymmetrical macrodiolide structure. nih.govrsc.org The enzymes responsible for these modifications are encoded both within and outside the main gene cluster, a characteristic feature of myxobacterial secondary metabolite biosynthesis. nih.gov

One notable proposed tailoring step involves the O-methyltransferase Leu14, which is suggested to be responsible for the SAM-dependent methylation of a secondary hydroxy group, a key step in the formation of the furylidene moiety in Leupyrrin A2. beilstein-journals.org While this is specific to a leupyrrin analogue, it exemplifies the types of enzymatic modifications that occur post-assembly.

Genetic Engineering for Analogue Generation (e.g., C22-deshydroxy Leupyrrin Analogues)

The understanding of the leupyrrin biosynthetic pathway has paved the way for the generation of novel analogues through genetic engineering. nih.govrsc.org By targeting specific genes in the biosynthetic cluster, researchers have successfully produced modified versions of the natural product.

A significant achievement in this area is the creation of four C22-deshydroxy leupyrrin analogues. nih.govrsc.org This was accomplished by inactivating the gene responsible for the hydroxylation at the C22 position. This targeted genetic manipulation demonstrates the potential to rationally design and produce novel leupyrrin derivatives with potentially altered biological activities.

Feeding Studies and Incorporation of Biosynthetic Precursors

Feeding studies using isotopically labeled precursors have been instrumental in elucidating the origins of the various structural components of the leupyrrins. nih.govrsc.org These experiments have confirmed that the leupyrrin structure is a chimera, assembled from four distinct building blocks:

A nonribosomally-derived peptide portion. nih.govrsc.org

A polyketide segment. nih.govrsc.org

An isoprenoid unit. nih.govrsc.org

A dicarboxylic acid. nih.govrsc.org

Specifically, feeding experiments have shown that L-proline is the precursor for the pyrrole moiety that acts as the starter unit for the entire biosynthetic assembly. uni-saarland.de The incorporation of labeled acetate (B1210297) and propionate (B1217596) units has also been confirmed, contributing to the polyketide sections of the molecule. beilstein-journals.org These studies have been fundamental in constructing the proposed biosynthetic pathway and have provided a roadmap for the subsequent identification and characterization of the corresponding biosynthetic genes. nih.govrsc.org

Chemical Synthesis of Leupyrrin A1 and Its Analogues

Strategic Approaches to Total Synthesis of Leupyrrin A1

The total synthesis of this compound has been achieved through carefully designed strategies that emphasize efficiency and modularity, allowing for the construction of its complex structure from simpler, more accessible fragments. researchgate.netnih.gov

Convergent and Modular Synthetic Strategies

The total synthesis of this compound is a prime example of a convergent and modular approach. researchgate.netnih.gov This strategy involves the independent synthesis of complex fragments of the molecule, which are then coupled together in the later stages of the synthesis. This approach is advantageous as it allows for the development of optimized routes for each fragment and facilitates the synthesis of analogues by modifying individual modules. researchgate.netnih.gov

Retrosynthetic Analysis of Key Fragments (e.g., Dihydrofuran, Butyrolactone, Macrodiolide Core, Pyrrole (B145914), Oxazoline)

A retrosynthetic analysis of this compound reveals several key fragments that serve as strategic building blocks for its total synthesis. The complex structure is typically dissected into a "Northern" fragment, containing the dihydrofuran and oxazoline (B21484) moieties, and a "Southern" fragment, which includes the butyrolactone and pyrrole rings. acs.orgnih.gov

Dihydrofuran Fragment: The unique bis-alkylidene substituted dihydrofuran side chain is a significant synthetic challenge. nih.govresearchgate.net Its synthesis has been accomplished via a zirconocene-mediated one-pot cyclization and regioselective opening of a diyne precursor. acs.orgnih.govnih.govfigshare.com This method provides a concise entry to this complex heterocyclic system. researchgate.netnih.gov

Butyrolactone Fragment: The densely substituted α-chiral γ-butyrolactone moiety is another critical component. uco.es Stereoselective syntheses have been developed, including a one-pot domino reaction involving a lactol opening, stereoselective aldehyde addition, and in situ lactonization. researchgate.netnih.gov Alternative approaches have utilized a Krische allylation and a one-pot Sharpless dihydroxylation–cyclization sequence. acs.orgnih.gov

Macrodiolide Core: The 18-membered nonsymmetric macrodiolide core is formed in the final stages of the synthesis. d-nb.info A high-yielding Shiina macrolactonization has been effectively employed to close the large ring. nih.govfigshare.comacs.org

Pyrrole and Oxazoline Fragments: The pyrrole and oxazoline heterocycles are incorporated into the larger fragments before the key coupling and macrocyclization steps. d-nb.inforesearchgate.net The oxazoline ring is often formed via a cyclodehydration reaction from an amino alcohol precursor. organic-chemistry.orgnih.gov The pyrrole moiety is typically introduced as a pre-functionalized building block. d-nb.inforesearchgate.net

Advanced Methodologies in this compound Construction

The successful synthesis of this compound has relied on the application of several advanced and innovative synthetic methodologies. researchgate.netnih.gov

Zirconocene-Mediated Diyne-Cyclization and Regioselective Ring Opening

A key innovation in the synthesis of the dihydrofuran fragment of this compound is the use of a sequential zirconocene-mediated diyne-cyclization followed by a regioselective opening of the resulting zirconacyclopentadiene intermediate. researchgate.netnih.govnih.govfigshare.com This one-pot process allows for the concise and controlled construction of the unique dihydrofuran ring system. researchgate.netnih.gov The cyclization of a diyne with a zirconocene (B1252598) reagent, such as the Negishi reagent, forms a zirconacycle which can then be selectively functionalized. organic-chemistry.org For instance, selective bromination of the zirconacycle provides a handle for further synthetic transformations. organic-chemistry.org This method represents a powerful tool for the synthesis of complex heterocyclic structures. acs.orgacs.org

Stereoselective Butyrolactone Formation

The creation of the densely substituted and stereochemically rich butyrolactone ring has been a significant hurdle. researchgate.netuco.es One successful strategy involves a highly stereoselective one-pot approach that includes a lactol opening, a stereoselective aldehyde addition, and an in situ lactonization. researchgate.netnih.govnih.gov This domino reaction efficiently assembles the complex butyrolactone core. researchgate.netnih.gov Another elegant method employs a Krische allylation and a one-pot Sharpless dihydroxylation-cyclization to establish the required stereocenters with high selectivity. acs.orgnih.govacs.org These advanced methods have been crucial for the successful construction of this challenging structural motif.

Cross-Coupling Reactions (e.g., sp2-sp3 Suzuki Coupling)

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have played a vital role in connecting the various fragments of this compound. researchgate.netacs.org A challenging sp2-sp3 Suzuki coupling was developed for the functionalization of the pyrrole ring and for linking the major northern and southern fragments of the molecule. researchgate.netnih.govnih.govfigshare.com The optimization of these coupling conditions, often utilizing specialized palladium catalysts and ligands, was critical for achieving high yields in these complex transformations. d-nb.info The successful implementation of these cross-coupling reactions underscores their power in the assembly of complex natural products. researchgate.netnih.gov

Amide Coupling Protocols (e.g., HATU-Mediated)

A critical step in the convergent synthesis of leupyrrins is the formation of the amide bond linking the two major, complex fragments of the molecule. An optimized protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent has proven to be highly effective. nih.govresearchgate.net This method was successfully employed in the total syntheses of both this compound and Leupyrrin B1. nih.govnih.gov The HATU-mediated amide coupling protocol is noted for its efficiency and reliability, even when dealing with elaborate and sterically hindered substrates, making it a generally useful procedure for the synthesis of complex natural products. researchgate.netnih.govacs.org

Parameter Description Source(s)
Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) nih.govresearchgate.netnih.gov
Application Formation of the central amide bond linking the two main fragments of the leupyrrin core. nih.govnih.gov
Significance Enables efficient coupling of complex and elaborate substrates; successfully applied in the total synthesis of this compound and B1. researchgate.netnih.govacs.org

Macrolactonization Techniques (e.g., Shiina Protocol)

The formation of the 18-membered macrocyclic core of this compound is accomplished through a high-yielding macrolactonization reaction. acs.orgfigshare.com The Shiina macrolactonization protocol has been the method of choice for this crucial ring-closing step. d-nb.infoacs.orgresearchgate.net This reaction involves the intramolecular esterification of a seco-acid precursor under high-dilution conditions. d-nb.info The protocol typically employs 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). d-nb.info The Shiina protocol was instrumental in the expedient total synthesis of this compound and has also been applied effectively in the synthesis of simplified analogues, or leupylogs. d-nb.infoacs.org In one instance, it was used in a tandem, one-pot process to form a macrodiolide from a diol and succinic acid anhydride, yielding the desired product in a respectable 44%. d-nb.info

Stereoselective Approaches to Densely Substituted α-Chiral Butyrolactones

The synthesis of the unique, densely substituted α-chiral γ-butyrolactone moiety of the leupyrrins presented a significant stereochemical challenge. researchgate.netnih.gov Researchers, inspired by the structure of this compound and B1, have developed novel and concise stereoselective methods to construct this fragment. nih.govuco.esuco.es

Two primary approaches have been reported:

Titanium(III)-Catalyzed Radical Reaction : An innovative three-step sequence that proceeds with excellent chemo-, regio-, and stereoselectivity. nih.govuco.es This catalytic radical transfer enables a highly selective synthesis of the α-chiral butyrolactone. uco.es

Sequential Asymmetric Alkylations : This alternative route allows for the asymmetric synthesis of the authentic α-tetrasubstituted butyrolactone core of the leupyrrins in just four steps from commercially available starting materials. nih.govuco.esuco.es

These methods provide efficient and stereocontrolled access to this complex heterocyclic system, a key component of the leupyrrin structure. nih.govuco.es

Protective Group Strategies in Complex Natural Product Synthesis

The successful total synthesis of a molecule as complex as this compound hinges on a carefully orchestrated protective group strategy. For the synthesis of leupyrrins A1 and B1, an unusual and effective combination of protecting groups was developed. nih.govresearchgate.net This strategy involved the use of a Teoc-acetonide (2-(trimethylsilyl)ethoxycarbonyl-acetonide) to protect an amine, in conjunction with tert-butyl and acetate (B1210297) esters for carboxylic acid and hydroxyl functionalities, respectively. nih.govresearchgate.netresearchgate.net This specific combination was crucial for navigating the multiple synthetic steps and ensuring the stability of the various functional groups until the final deprotection stages, proving to be a generally useful tactic for the synthesis of other complex, functionalized compounds. nih.govresearchgate.net

Synthesis of Simplified and Functionalized Leupyrrin Analogues (Leupylogs)

Structure-activity relationship (SAR) studies have driven the design and synthesis of simplified and functionalized analogues of this compound, termed "leupylogs". nih.govresearchgate.netuni-bonn.de These efforts aim to identify the key pharmacophoric elements and to develop compounds with retained or improved biological activity but with reduced synthetic complexity. nih.govresearchgate.net

Synthetic Routes to Modified Side Chains, Pyrrole, Furan (B31954), Oxazoline, and Diacid Moieties

The modular synthetic strategy developed for the total synthesis of this compound proved amenable to the creation of a diverse range of leupylogs. nih.gov

Side Chain Modification : The complex dihydrofuran side chain was successfully replaced with simplified aromatic groups. nih.govresearchgate.net This significantly streamlined the synthesis while producing highly potent analogues. researchgate.net

Pyrrole Moiety Modification : To investigate the role of the pyrrole heterocycle, analogues were synthesized where it was replaced by other five-membered aromatic rings. Synthetic routes were developed to incorporate furan and thiophene (B33073) moieties instead of the pyrrole. d-nb.infonih.gov This was achieved through cross-coupling reactions of the corresponding brominated heterocycles. nih.gov While the furan-containing leupylog showed reduced activity, the thiophene analogue was essentially inactive, highlighting the importance of the pyrrole ring, which may act as a crucial hydrogen bond donor. nih.gov

Structural Moiety Modification in Leupylogs Synthetic Approach Source(s)
Side Chain Replaced synthetically challenging dihydrofuran with a simplified aromatic side chain.Modular synthesis with simplified building blocks. d-nb.infonih.govresearchgate.net
Pyrrole Replaced with furan or thiophene heterocycles.Cross-coupling of brominated furan/thiophene precursors. d-nb.infonih.gov
Oxazoline Modified building blocks used in synthesis.Application of modular strategy with varied starting materials. nih.govresearchgate.net
Diacid Fragment Utilized simplified diacid building blocks.One-pot tandem macrolactonization with succinic acid anhydride. d-nb.inforesearchgate.net

Structure Activity Relationship Sar Studies of Leupyrrin A1 and Derivatives

Identification of Key Pharmacophoric Elements within Leupyrrin A1

This compound possesses a unique and complex architecture, characterized by an 18-membered nonsymmetric macrodiolide core. nih.govnih.gov Embedded within this structure are several key heterocyclic and functional moieties: an unusually substituted γ-butyrolactone ring, a pyrrole (B145914) ring, and an oxazoline (B21484) ring. nih.govacs.orgnih.gov SAR studies have revealed that the macrocyclic ring and the pyrrole-oxazoline subunit are critical components of the leupyrrin pharmacophore. nih.gov The integrity of the macrocycle is essential for biological activity, as derivatives where the ring is opened show a complete loss of function. nih.gov Furthermore, the specific arrangement of the pyrrole and oxazoline rings, including a characteristic hydrogen bond between the pyrrole N-H and the adjacent oxazoline, appears to be vital for maintaining the correct conformation required for interaction with its molecular target. nih.gov The γ-butyrolactone ring is also considered a natural pharmacophore for antifungal activity. mdpi.comresearchgate.net

Correlation between Structural Modifications and Biological Activity Profiles in Model Systems

Systematic modifications of the this compound structure have allowed researchers to correlate specific structural features with biological outcomes, particularly antifungal potency. researchgate.net These studies have led to the development of simplified analogues, termed "leupylogs," which have helped to delineate the contributions of each molecular subunit. researchgate.netnih.gov

A primary focus of simplification strategies has been the modification of the chemically sensitive bis-alkylidene substituted dihydrofuran moiety. researchgate.net The successful replacement of this entire fragment with simpler aromatic systems in highly potent "leupylogs" suggests that the primary role of this subunit may be to provide a specific steric and electronic profile rather than participating in a critical, direct binding interaction. researchgate.netnih.gov However, not all substitutions are equally effective. For instance, a furan-containing leupylog was found to be less active than its aryl-substituted counterparts, indicating that the nature of the replacement ring system is important. nih.gov The development of a concise, one-pot sequential Zr-mediated oxidative diyne-cyclization/regioselective opening sequence has facilitated access to the unique dihydrofuran ring for synthetic efforts. researchgate.netnih.gov

Significance of the Pyrrole and Oxazoline Rings

Design and Evaluation of Simplified Leupyrrin Analogues with Retained Potency

A significant achievement in the study of leupyrrins has been the rational design and synthesis of drastically simplified analogues, or "leupylogs," that retain the high antifungal potency of the natural products. researchgate.netnih.gov This success is noteworthy, as major simplifications of complex natural macrolides often lead to a considerable loss of activity. nih.gov The primary design strategy involved replacing the synthetically demanding and unstable dihydrofuran side chain with a stable and readily available aromatic side chain. researchgate.netnih.gov

Interactive Table 1: Biological Activity of Natural Leupyrrins and Synthetic Leupylogs

This table compares the in vitro activity (IC50) of natural leupyrrins with several synthetic analogues (leupylogs) against the yeast Rhodotorula glutinis and murine fibroblast cells (L929).

CompoundModification DescriptionRhodotorula glutinis IC50 (µg/mL)Murine Fibroblasts (L929) IC50 (µg/mL)
This compound (1) Natural Product0.004 nih.gov0.95 researchgate.net
Leupyrrin B1 (2) Natural Product (variation in diacid fragment)0.004 nih.gov2.09 researchgate.net
Leupylog (3) Aryl-substituted side chain0.004 nih.gov1.8 researchgate.net
Leupylog (23) Aryl-substituted side chain (alternative diacid)0.008 nih.gov2.4 researchgate.net
Leupylog (4) Furan-substituted side chain0.25 nih.gov>40 researchgate.net
Leupylog (36) Thiophene (B33073) replaces pyrrole>10 nih.gov>40 researchgate.net
Leupylog (51) Furan-oxazole replaces pyrrole-oxazoline>10 nih.gov10.5 researchgate.net
Triol (56) Opened macrocycle>10 nih.gov>40 researchgate.net

Data sourced from references researchgate.netnih.gov. The table highlights that simplification of the side chain to an aryl group (Leupylogs 3 and 23) retains high potency, whereas modifications to the core heterocyclic system (Leupylogs 36 and 51) or opening the macrocycle (Triol 56) leads to a significant loss of activity.

Mechanistic Investigations of Leupyrrin A1 Biological Actions

Target Identification and Engagement Studies

Subsequent to its isolation and initial characterization, Leupyrrin A1, along with its structural analog Leupyrrin B1, was evaluated against a panel of proteases to elucidate its molecular mechanism of action. nih.govacs.org These investigations led to the discovery of human leukocyte elastase (HLE) as a specific molecular target for the leupyrrins. nih.govacs.orgresearchgate.net The identification of HLE, a serine protease involved in various physiological and pathological processes, provided the first concrete insight into a specific protein interaction for this class of natural products. The total synthesis of both this compound and B1 was instrumental in confirming this biological activity and providing material for these biochemical assays. nih.govacs.org

Prior to the identification of human leukocyte elastase, the precise molecular target of the leupyrrins was undefined. acs.orgnih.gov Early investigations noted that the compound's potent biological activities did not seem to affect conventional drug targets, which suggested the involvement of an unusual biochemical interaction site. nih.gov A significant finding from these studies was that leupyrrins efficiently inhibit DNA, RNA, and protein syntheses. acs.org Specifically, this compound has been categorized as an inhibitor of protein synthesis. kjom.org This broad inhibition of macromolecule synthesis, without the disruption of other cellular systems, pointed toward a fundamental process being affected, though the exact target responsible remained elusive for some time. acs.org

Human Leukocyte Elastase as a Molecular Target

Cellular and Molecular Responses in Model Organisms and Cell Lines

This compound demonstrates potent antifungal activity against a variety of fungal species. nih.gov The primary mechanism underlying this effect is believed to be the inhibition of protein synthesis. kjom.org This mode of action disrupts essential cellular processes, leading to the cessation of growth and proliferation in susceptible fungi. acs.orgkjom.org Structure-activity relationship (SAR) studies have been conducted to understand the importance of different parts of the molecule, revealing that the macrocyclic core is crucial for its biological potency. researchgate.net The compound's efficacy has been quantified against several fungal models, as detailed in the table below.

In addition to its antifungal effects, this compound exhibits significant antiproliferative activity against eukaryotic cells. nih.gov This cytotoxicity was observed in early studies using non-human cell lines, specifically mouse fibroblasts (L929). nih.govresearchgate.net The mechanism for this activity is linked to the general inhibition of DNA, RNA, and protein synthesis, which halts cell division and leads to cell death. acs.org

Table 1: Biological Activity of this compound in Fungal and Non-Human Eukaryotic Cell Models IC50 values represent the concentration required to inhibit 50% of growth.

Organism/Cell LineTypeIC50 [µg/mL]Source
Candida albicansFungus (Yeast)0.95 researchgate.net
Saccharomyces cerevisiaeFungus (Yeast)2.09 researchgate.net
Mucor hiemalisFungus (Mold)9.82 researchgate.net
L929Mouse Fibroblast0.95 researchgate.net

This compound has been identified as possessing anti-HIV properties based on in vitro studies. acs.orgnih.gov This activity was noted during the initial characterization of the leupyrrin family of natural products. acs.orgnih.gov The evaluation in these cell-based models demonstrated its potential to inhibit the Human Immunodeficiency Virus, adding to the compound's diverse range of biological activities. nih.gov

Antiproliferative Activity in Eukaryotic Cell Lines (non-human)

Chemical Biology Approaches to Elucidate Mechanisms

The intricate molecular architecture of this compound, combined with its potent biological activities and an as-yet-unidentified mechanism of action, makes it a prime candidate for investigation using chemical biology strategies. nih.govacs.org The low natural abundance of leupyrrins has historically hindered extensive biological and mechanistic studies. nih.gov However, the successful total synthesis of this compound and its congeners has been a crucial enabler, providing the necessary material to embark on detailed mechanistic investigations. nih.govnih.gov These synthetic achievements have paved the way for the design and creation of molecular probes and simplified analogs to dissect the compound's mode of action and identify its cellular targets. nih.govnih.gov

A primary chemical biology strategy employed has been the systematic structure-activity relationship (SAR) study through the design and synthesis of simplified analogs, termed "leupylogs". nih.govresearchgate.net The rationale behind this approach was to address the structural complexity and chemical instability of the natural product, particularly the bis-alkylidene diene-substituted dihydrofuran side chain, which is prone to isomerization. nih.govresearchgate.net Researchers hypothesized that by replacing this labile moiety with more stable, synthetically accessible aromatic groups, they could create analogs that retain biological potency while being more amenable to further development as chemical probes. nih.gov

This led to the generation of a series of leupylogs where the complex side chain was substituted with various aromatic and heterocyclic fragments. nih.govresearchgate.net These synthetic derivatives, along with natural leupyrrins, were then evaluated for their biological activity, primarily their antifungal potency. nih.gov The results of these studies provided critical insights into the structural features essential for the bioactivity of the leupyrrin scaffold. researchgate.net

Detailed research findings revealed that significant simplification of the side chain was possible without a complete loss of activity. nih.govresearchgate.net For instance, certain leupylogs featuring a simplified aromatic side chain demonstrated potent antifungal activity, comparable to that of the natural products. nih.gov This finding is significant as it suggests that the complex and unstable diene side chain is not an absolute requirement for the compound's antifungal action, although modifications to this part of the molecule do influence the degree of potency. nih.govresearchgate.net The SAR studies highlighted the importance of the macrocyclic core, the γ-butyrolactone, the pyrrole (B145914), and the oxazoline (B21484) moieties for maintaining high levels of activity. nih.govresearchgate.net

The development of these simplified, yet highly active, leupylogs represents a major step forward. nih.gov Not only does it provide a more synthetically tractable scaffold for the development of potential therapeutic agents, but it also furnishes a template for the design of advanced chemical biology tools, such as affinity probes (e.g., biotinylated or fluorescently-tagged analogs) and photo-affinity labels. researchgate.net Such tools are indispensable for target identification studies, which are the next logical step in fully elucidating the mechanism of this compound. researchgate.net By using these probes in cell-based assays, researchers can isolate and identify the specific protein or proteins with which this compound interacts to exert its potent biological effects.

Research Findings on Leupyrrin Analogs

Compound NameStructural Modifications from this compoundAntifungal Activity (MIC against Aspergillus fumigatus)Reference
This compound -0.1 µg/mL researchgate.net
Leupyrrin B1 Variation in the macrocyclic core0.1 µg/mL researchgate.net
Leupylog 3 Replacement of the dihydrofuran side chain with a simplified aromatic group0.1 - 1 µg/mL researchgate.net
Leupylog 4 Replacement of the dihydrofuran side chain and modification of the diacid fragment> 10 µg/mL researchgate.net

Future Directions in Leupyrrin A1 Research

Advancements in Biosynthetic Pathway Engineering for Novel Leupyrrin Analogues

The biosynthesis of leupyrrins in the myxobacterium Sorangium cellulosum is a complex process involving a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line. nih.gov Future research will focus on manipulating this intricate machinery to generate novel, structurally diverse leupyrrin analogues.

A significant breakthrough in this area was the generation of four new deshydroxy leupyrrin analogues (deshydroxy leupyrrin A1, A2, B1, and B2) by inactivating the leu22 gene in S. cellulosum So ce690. This success provides a proof-of-concept for the feasibility of pathway engineering. However, significant challenges remain. Analysis of the leupyrrin gene cluster revealed a "split" organization, with a substantial portion of the necessary biosynthetic genes located outside the core cluster. nih.gov This genetic fragmentation complicates the complete elucidation and subsequent engineering of the pathway.

Future advancements will likely involve:

Complete Genome Sequencing and Annotation: Fully mapping the dispersed genes responsible for leupyrrin biosynthesis to understand the complete pathway.

Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more genetically tractable host organism to facilitate easier manipulation and potentially higher yields. core.ac.uk

Enzyme Domain Swapping and Mutagenesis: Altering specific domains within the PKS/NRPS machinery to incorporate different building blocks, leading to rationally designed analogues with modified properties. The enzymes involved in forming unique precursors, such as the alcohol dehydrogenases (ADHs) proposed for alkylmalonyl-CoA formation, represent key targets for such engineering. biorxiv.orgbiorxiv.org

These efforts aim to produce a library of novel leupyrrins, which can then be screened for improved efficacy, reduced toxicity, or entirely new biological activities.

Development of Novel Synthetic Methodologies for Accessing Structurally Challenging Motifs

The total synthesis of this compound is a formidable challenge due to its complex architecture, which includes an 18-membered macrodiolide ring, an atypically substituted γ-butyrolactone, and a unique dihydrofuran side chain with two exocyclic alkylidenes. d-nb.infoacs.org Overcoming these hurdles has spurred the development of innovative and efficient synthetic strategies, a trend that is expected to continue.

Key structurally challenging motifs and the novel methodologies developed to access them include:

The Dihydrofuran Side Chain: This labile diene-containing moiety has been a significant obstacle. A concise and innovative approach involves a sequential zirconocene-mediated diyne-cyclization followed by a regioselective opening of the resulting zirconacyclopentadiene intermediate. acs.orgnih.govresearchgate.net

The γ-Butyrolactone Ring: The dense stereochemistry of this ring requires precise control. A highly stereoselective one-pot domino reaction, involving lactol opening, stereoselective aldehyde addition, and in-situ lactonization, was developed for its construction. nih.govresearchgate.net

The Macrocycle and Fragment Coupling: Assembling the complex fragments required innovative coupling and cyclization methods. Key developments include a challenging sp2-sp3 Suzuki coupling for pyrrole (B145914) functionalization, an optimized HATU-mediated amide coupling for linking major subunits, and a high-yielding Shiina macrolactonization to close the 18-membered ring. acs.orgnih.govacs.orgnih.gov

Deeper Elucidation of Molecular Targets and Pathways

Identifying the precise molecular targets of this compound is crucial for understanding its mechanism of action and predicting its therapeutic potential. Early investigations in the yeast Rhodotorula glutinis showed that this compound caused a complete halt of DNA, RNA, and protein synthesis within 30 minutes of application, without disrupting the respiratory chain or cell membranes. acs.org This suggested an interference with fundamental cellular processes.

A significant advancement in this area was the discovery that both this compound and B1 are inhibitors of human leukocyte elastase (HLE) . researchgate.netacs.org HLE is a serine protease found in neutrophils that plays a role in inflammation by degrading various proteins. This finding provides the first specific molecular target for the leupyrrin class and opens new avenues for therapeutic applications beyond antifungal activity.

Future research will aim to:

Validate HLE as a Primary Target: Confirming the significance of HLE inhibition in the context of leupyrrin's antifungal and antiproliferative effects.

Identify Additional Targets: Given the potent and broad effects on macromolecule synthesis, it is possible that leupyrrins have multiple molecular targets. d-nb.info Unbiased screening approaches, such as chemical proteomics, could be employed to identify other binding partners.

Elucidate Downstream Pathways: Investigating the cellular signaling cascades that are affected by leupyrrin's interaction with its target(s) to fully map its mechanism of action.

Exploration of Broader Biological Activities and Therapeutic Potential in Pre-clinical Research

This compound was initially identified for its potent antifungal activity against various fungi and yeasts. acs.orgnih.govfigshare.com Subsequent research has revealed a broader spectrum of biological activities, including antiproliferative and anti-HIV properties. d-nb.info The exploration of this expanded activity profile in pre-clinical models is a key future direction.

Structure-activity relationship (SAR) studies have been instrumental in this effort, leading to the synthesis of simplified analogues, or "leupylogs," with improved therapeutic potential. d-nb.inforesearchgate.net By systematically modifying different parts of the molecule—such as the side chain, pyrrole, and oxazoline (B21484) moieties—researchers have gained insights into the structural requirements for bioactivity. d-nb.info For instance, certain simplified leupylogs with an aromatic side chain demonstrated retained antifungal potency but significantly lower cytotoxicity against mouse fibroblast cells, indicating an improved therapeutic window. d-nb.info

CompoundRhodotorula glutinis MIC (μg/mL)Candida albicans MIC (μg/mL)Mouse Fibroblasts (L929) IC₅₀ (μg/mL)
This compound 0.29>160.95
Leupyrrin B1 0.14>162.09
Leupylog 3 0.23>169.82
Leupylog 23 0.21>165.08
Amphotericin B 2.450.33n.d.
Data sourced from Chemistry – A European Journal. d-nb.info

The discovery of human leukocyte elastase (HLE) as a target significantly broadens the potential therapeutic applications to inflammatory diseases where HLE is implicated, such as chronic obstructive pulmonary disease (COPD) or cystic fibrosis. acs.org Future pre-clinical research will likely focus on evaluating the efficacy of leupyrrins and their optimized analogues in animal models of both fungal infections and inflammatory conditions.

Interdisciplinary Research Integrating Omics Technologies, Computational Chemistry, and Synthetic Biology

The complexity of this compound necessitates a highly integrated, interdisciplinary research approach. Future progress will depend on the seamless combination of genomics, computational chemistry, and synthetic biology.

Omics Technologies: The initial identification of the leupyrrin biosynthetic gene cluster (BGC) relied on genomics. nih.gov Future "omics" approaches, including transcriptomics and proteomics, will be essential to understand the regulation of the split BGC and identify bottlenecks in production. Genome-scale metabolic models can be used to predict how genetic modifications might optimize the production of leupyrrins or their analogues in a host organism. core.ac.uk

Computational Chemistry: Molecular modeling has already played a critical role in determining the complex stereochemistry of the leupyrrins. acs.orgnih.gov Going forward, computational tools will be vital for designing novel analogues, predicting their binding affinity to molecular targets like HLE, and understanding structure-activity relationships at a molecular level. Docking studies can guide the synthesis of simplified, more drug-like derivatives. researchgate.net

Synthetic Biology: This field provides the tools to act on the knowledge gained from omics and computational studies. The genetic engineering of the S. cellulosum pathway to create novel deshydroxy leupyrrins is a prime example of synthetic biology in action. nih.gov Future efforts will expand on this by employing more advanced techniques like CRISPR-Cas9 for precise genome editing and constructing heterologous expression systems for more controlled and scalable production.

By integrating these disciplines, researchers can create a powerful cycle of discovery: genomics reveals the biosynthetic blueprint, computational chemistry helps predict modifications for improved function, and synthetic biology provides the means to produce and test these new molecules.

Q & A

Q. What experimental methodologies are commonly used for the total synthesis of Leupyrrin A1?

The total synthesis of this compound involves a multi-step strategy emphasizing stereochemical precision. Key steps include:

  • Zr-mediated oxidative diyne-cyclization : For constructing the dihydrofuran ring .
  • Stereoselective butyrolactone formation : Achieved via a one-pot approach to ensure correct spatial orientation .
  • sp²-sp³ Suzuki coupling : Critical for linking aromatic and aliphatic moieties, though steric hindrance requires optimized conditions .
  • Shiina macrolactonization : High-yielding closure of the macrocyclic core .
    Researchers should prioritize reproducibility by documenting solvent systems, catalyst loadings, and reaction monitoring (e.g., HPLC or TLC) .

Q. How is the stereochemistry of this compound determined experimentally?

Stereochemical assignment combines:

  • High-field NMR spectroscopy : NOESY/ROESY correlations to infer spatial proximity of protons .
  • Molecular modeling : Computational simulations (e.g., DFT) to validate proposed configurations .
  • Chemical derivatization : Selective reactions (e.g., esterification) to confirm functional group accessibility .
    Cross-referencing with analogous natural products (e.g., Leupyrrin B1) can resolve ambiguities .

Q. What analytical techniques are employed to assess this compound purity and structural integrity?

  • Chromatographic profiling : HPLC or UPLC with UV/HRMS detection to isolate peaks (e.g., A1-OH at ~19–20 min retention time) .
  • Spectroscopic validation : IR for functional groups, HRMS for molecular formula confirmation, and CD spectroscopy for chiral centers .
  • Comparative analysis : Match retention times and spectral data with authentic standards or synthetic intermediates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • HATU-mediated amide coupling : Optimize stoichiometry (1.2–1.5 eq. coupling agent) and solvent polarity (e.g., DMF vs. DCM) to minimize side reactions .
  • Protecting group strategy : Use orthogonal groups (e.g., TBS for alcohols, Fmoc for amines) to streamline deprotection .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency under inert atmospheres .
    Document reaction parameters (temperature, time) systematically to identify bottlenecks .

Q. What strategies address contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays (e.g., protease inhibition) across multiple concentrations to confirm potency trends .
  • Target specificity profiling : Use knockout cell lines or isoform-selective inhibitors to rule off-target effects .
  • Batch variability analysis : Compare activity across synthetic batches to assess purity-driven discrepancies .
    Publish raw data (e.g., IC₅₀ values, error margins) to facilitate meta-analyses .

Q. How can computational tools enhance the study of this compound’s mechanism of action?

  • Molecular docking : Predict binding modes with human leukocyte elastase using AutoDock or Schrödinger .
  • MD simulations : Analyze macrocycle flexibility and solvent interactions over nanosecond timescales .
  • QSAR modeling : Correlate structural modifications (e.g., substituent electronegativity) with bioactivity .
    Validate in silico findings with in vitro assays (e.g., SPR for binding kinetics) .

Q. What are the challenges in characterizing this compound’s stability under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 4–9) and monitor via LC-MS for hydrolysis products .
  • Serum stability assays : Use human serum to assess protein binding and half-life .
  • Temperature sensitivity : Store samples at –80°C with desiccants to prevent macrocycle ring-opening .
    Report degradation pathways (e.g., lactone hydrolysis) to guide formulation studies .

Methodological Guidance

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Detailed protocols : Include exact reagent grades, equipment models, and software versions (e.g., NMR spectrometer field strength) .
  • Negative controls : Test synthetic intermediates for residual bioactivity to confirm target specificity .
  • Data transparency : Share raw chromatograms, NMR spectra, and crystal structures as supplementary materials .

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

  • PICO framework : Define Population (e.g., enzyme targets), Intervention (this compound analogs), Comparison (wild-type vs. mutants), Outcome (IC₅₀ shifts) .
  • FINER criteria : Ensure questions are Feasible (in vitro vs. in vivo models), Interesting (novel targets), Novel (uncharacterized mechanisms), Ethical (cell-based assays), Relevant (therapeutic potential) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.